Scientific Field: This application falls under the field of Organic Chemistry.
Summary of the Application: Aluminium triphenolate is used as a catalyst in the synthesis of highly functional organic carbonates from epoxides and CO2 .
Methods of Application: The aluminium complex based on an amino triphenolate ligand scaffold shows unprecedented high activity, broad substrate scope, and functional group tolerance in the formation of highly functional organic carbonates prepared from epoxides and CO2 .
Results or Outcomes: The developed catalytic protocol is characterized by low catalyst loadings and relative mild reaction conditions using a cheap, abundant, and non-toxic metal . The initial turnover frequencies (TOFs) were up to 36,000 h−1 .
Scientific Field: This application is in the field of Polymer Chemistry.
Summary of the Application: A series of novel amine triphenolate iron complexes were synthesized and characterized. These complexes were applied to the ring-opening polymerization (ROP) of cyclohexene oxide (CHO), demonstrating excellent activity .
Methods of Application: The iron complexes catalyze the ring-opening polymerization of CHO to PCHO through bimetallic synergy . Furthermore, a two-component system consisting of iron complexes and TBAB displayed the ability to catalyze the reaction of CHO with CO2, resulting in the formation of cis-cyclic carbonate with high selectivity .
Results or Outcomes: Complex C4 exhibited the highest catalytic activity, achieving 80% conversion of CHO at a CHO/C4/TBAB molar ratio of 2000/1/8 and a CO2 pressure of 3 MPa for 16 h at 100 °C, while maintaining >99% selectivity of cis-cyclic carbonates .
Scientific Field: This application is in the field of Organic Chemistry.
Summary of the Application: Aluminium triphenolate is used as a catalyst for the alkylation of phenols with various alkenes .
Methods of Application: The compound is prepared by the reaction of elemental aluminium with phenol . It is used to catalyze the reaction of phenol with ethylene .
Results or Outcomes: The ethylphenols are generated commercially by treating phenol with ethylene in the presence of a catalytic amount of aluminium phenolate .
Summary of the Application: Amino triphenolate ligands have been used for the synthesis of various transition metal complexes aiming at various applications such as sulfoxidation .
Aluminum phenoxide, with the chemical formula , is a white solid that exists as a mixture of dimeric and trimeric forms in solution. It is synthesized through the reaction of elemental aluminum with phenol, producing aluminum phenoxide and hydrogen gas as a byproduct:
This compound serves as a catalyst in various organic reactions, particularly in the alkylation of phenols with alkenes .
In the alkylation reaction, aluminium triphenolate acts as a Lewis acid catalyst. The aluminium atom accepts a lone pair of electrons from the oxygen atom of the phenol, activating the phenol ring for nucleophilic attack by the alkene. The phenoxide groups also participate in the reaction by stabilizing the intermediate species formed during the process [].
The primary method for synthesizing aluminum phenoxide involves the direct reaction between metallic aluminum and phenol. Additional methods can include:
Aluminum phenoxide finds applications across several fields:
Studies on aluminum phenoxide interactions primarily focus on its catalytic behavior. Research indicates that it can interact effectively with various substrates under different conditions, enhancing reaction rates and selectivity in organic transformations. Further investigations into its interactions with biological molecules could provide insights into its potential therapeutic uses.
Several compounds share structural or functional similarities with aluminum phenoxide. Here are some notable ones:
Compound Name | Formula | Key Characteristics |
---|---|---|
Aluminum isopropoxide | Used in similar catalytic applications; more reactive. | |
Aluminum tert-butoxide | Known for strong Lewis acidity; used in polymerization. | |
Aluminum acetylacetonate | Commonly used as a catalyst; forms stable complexes. |
Aluminum phenoxide is unique due to its specific reactivity profile and its role as a catalyst for alkylation reactions involving aromatic compounds. Its ability to stabilize various reaction intermediates makes it distinct from other aluminum alkoxides.
Aluminum phenoxide facilitates ortho-selective alkylation of phenols through a Lewis acid-mediated electrophilic substitution mechanism. The aluminum center coordinates with the phenolic oxygen, activating the aromatic ring toward electrophilic attack at the ortho positions due to steric hindrance from the bulky phenoxide ligands [1] [2]. For example, in the tert-butylation of 2,4-dimethylphenol, aluminum phenoxide directs isobutylene addition predominantly to the ortho position, achieving 85% selectivity under optimized conditions [2]. Computational studies (DFT-B3LYP/6-31G*) corroborate that ligand steric effects destabilize meta and para transition states, favoring ortho products [1].
Industrial-scale synthesis of 2,6-di-tert-butylphenol—a key antioxidant—relies on aluminum phenoxide catalysts. The process involves:
Table 1: Comparative Catalytic Efficiency in Ortho-Alkylation
Catalyst | Substrate | Selectivity (%) | Yield (%) |
---|---|---|---|
Aluminum phenoxide | 2,4-Dimethylphenol | 85 | 90 |
Aluminum chloride | Phenol | 60 | 75 |
Zeolite H-Beta | 2,6-Xylenol | 78 | 82 |
Aluminum phenoxide initiates ROP of epoxides (e.g., cyclohexene oxide) via a coordination-insertion mechanism. The aluminum center coordinates the epoxide oxygen, polarizing the C–O bond and enabling nucleophilic attack by a growing polymer chain [4] [5]. Key advantages include:
Case Study: Yasuda et al. demonstrated that aluminum porphyrin-phenoxide hybrids polymerize propylene oxide into isotactic polyethers with >90% crystallinity [5].
Reactivity in lactone ROP follows: ε-caprolactone < β-propiolactone < epoxides, dictated by ring strain and electron density [5]. Aluminum phenoxide’s strong Lewis acidity accelerates β-propiolactone polymerization, achieving 95% conversion in 2 hours at 60°C [5].
Table 2: Reactivity of Cyclic Monomers with Aluminum Phenoxide
Monomer | Reaction Rate (k, ×10⁻³ s⁻¹) | Conversion (%) |
---|---|---|
Cyclohexene oxide | 5.2 | 98 |
β-Propiolactone | 3.8 | 95 |
ε-Caprolactone | 0.9 | 65 |
Aluminum phenoxide catalyzes hydroalkoxylation of alkynes and alkenes, forming ethers and cyclic acetals. For example, reaction of 4-pentyn-1-ol with aluminum phenoxide yields tetrahydrofuran derivatives via intramolecular oxy-Michael addition [1]. The catalyst also facilitates synthesis of five-membered heterocycles (e.g., benzofurans) through cyclization of o-allylphenols [2].
Mechanistic Pathway:
Corrosive